molecular formula C13H10F2O B6371329 5-(2,5-Difluorophenyl)-3-methylphenol CAS No. 1261967-15-0

5-(2,5-Difluorophenyl)-3-methylphenol

Cat. No.: B6371329
CAS No.: 1261967-15-0
M. Wt: 220.21 g/mol
InChI Key: UFKYRIMHJRCYBD-UHFFFAOYSA-N
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Description

5-(2,5-Difluorophenyl)-3-methylphenol: is an organic compound characterized by the presence of a phenol group substituted with two fluorine atoms and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-Difluorophenyl)-3-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzene and 3-methylphenol.

    Halogenation: The 2,5-difluorobenzene undergoes halogenation to introduce the fluorine atoms at the desired positions.

    Coupling Reaction: The halogenated intermediate is then coupled with 3-methylphenol using a suitable catalyst, such as palladium, under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and coupling reactions in specialized reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenol group in 5-(2,5-Difluorophenyl)-3-methylphenol can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form various hydroxy derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(2,5-Difluorophenyl)-3-methylphenol is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer agent. Fluorinated phenols have shown promise in inhibiting certain enzymes and pathways involved in cancer progression.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its chemical properties can enhance performance characteristics.

Mechanism of Action

The mechanism of action of 5-(2,5-Difluorophenyl)-3-methylphenol involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing binding affinity and specificity. The compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes.

Comparison with Similar Compounds

    2,5-Difluorophenol: Lacks the methyl group, which can affect its chemical reactivity and biological activity.

    3-Methylphenol: Lacks the fluorine atoms, resulting in different chemical properties and applications.

    2,5-Difluoro-3-methylbenzene:

Uniqueness: 5-(2,5-Difluorophenyl)-3-methylphenol is unique due to the combination of fluorine atoms and a methyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

3-(2,5-difluorophenyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-4-9(6-11(16)5-8)12-7-10(14)2-3-13(12)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKYRIMHJRCYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683796
Record name 2',5'-Difluoro-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-15-0
Record name 2',5'-Difluoro-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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